3-(2-Chlorooxazol-5-yl)benzonitrile
Description
3-(2-Chlorooxazol-5-yl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core substituted with a 2-chlorooxazole ring at the 3-position. Its molecular formula is C₁₀H₅ClN₂O, with a molecular weight of 204.61 g/mol. The compound’s structure combines the electron-withdrawing nitrile group with the chloro-substituted oxazole, which influences its electronic properties and reactivity.
Properties
Molecular Formula |
C10H5ClN2O |
|---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
3-(2-chloro-1,3-oxazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H5ClN2O/c11-10-13-6-9(14-10)8-3-1-2-7(4-8)5-12/h1-4,6H |
InChI Key |
ADQGCIOABFRLBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(O2)Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Heterocyclic Core Variations
The substitution of oxazole with other heterocycles (e.g., oxadiazole, isoxazole) significantly alters physicochemical and biological properties:
Key Observations :
- Oxadiazole vs. Oxazole : Oxadiazole-containing analogs (e.g., compound 1 in ) exhibit antimicrobial activity due to enhanced electron-deficient character, improving interactions with microbial enzymes .
- Substituent Effects : Pyridinyl (compound 1) and bromophenyl (compound 4h) groups enhance solubility or target binding, whereas chloromethyl () may increase reactivity for further derivatization.
Insights :
- The oxadiazole-pyridinyl analog (compound 1) shows moderate antifungal activity, outperforming fluconazole against S. kudriavzevii but less potent than its phosphonic acid counterpart (compound 2).
Structural Relevance :
- The nitrile group in this compound could stabilize molecular conformations or participate in dipole-dipole interactions, similar to 11C-ABP688’s binding to mGluR5 .
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